

# Unveiling Isophorone Oxide: A Technical Guide to its Discovery and First Synthesis

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## Compound of Interest

Compound Name: **Isophorone oxide**

Cat. No.: **B080208**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of **isophorone oxide**'s origins, detailing its initial discovery and the first documented methods of its synthesis. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes through logical diagrams.

## Discovery and First Synthesis

The first documented synthesis of **isophorone oxide** is attributed to Wilhelm Treibs in a 1933 publication in Berichte der deutschen chemischen Gesellschaft.<sup>[1]</sup> This pioneering work laid the foundation for subsequent studies and applications of this versatile compound. A widely recognized and detailed procedure for the synthesis of **isophorone oxide** was later published in Organic Syntheses in 1957, building upon Treibs' initial findings.<sup>[1]</sup> This method, involving the epoxidation of isophorone with alkaline hydrogen peroxide, has become a standard laboratory preparation.

The reaction is a classic example of a nucleophilic epoxidation of an  $\alpha,\beta$ -unsaturated ketone, commonly known as the Weitz-Scheffer reaction. This reaction proceeds via the nucleophilic attack of a hydroperoxide anion on the  $\beta$ -carbon of the enone system.

## Physicochemical Properties of Isophorone Oxide

The following table summarizes the key quantitative data reported in early literature for **isophorone oxide**.

Property	Value	Reference
Boiling Point	70-73 °C at 5 mmHg	[1]
75-76 °C at 6 mmHg	[2][3]	
Refractive Index (n <sub>D</sub> <sup>25</sup> )	1.4500–1.4510	[1]
Density (25 °C)	0.994 g/mL	[2][3]
Ultraviolet Spectrum (λ <sub>max</sub> )	292 m $\mu$ (ε 43)	[4]

## Experimental Protocols for the First Synthesis

The following protocol is adapted from the well-documented procedure published in *Organic Syntheses*, which is based on the foundational work of Treibs.

### Synthesis of Isophorone Oxide via Epoxidation with Alkaline Hydrogen Peroxide

#### Materials:

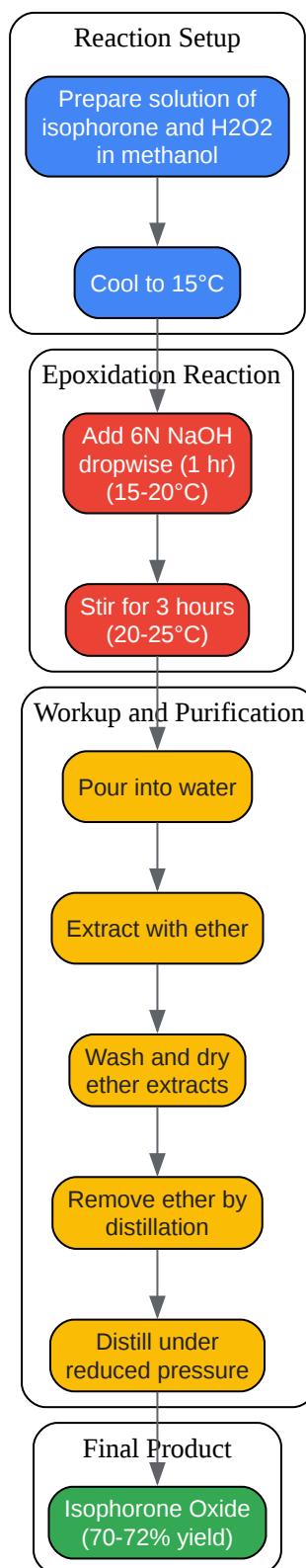
- Isophorone (technical grade)
- 30% Aqueous Hydrogen Peroxide
- 6N Aqueous Sodium Hydroxide
- Methanol
- Ether
- Anhydrous Magnesium Sulfate

#### Procedure:

- A solution of 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide in 400 mL of methanol is prepared in a 1-L three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.
- The flask is cooled to 15°C using an ice bath.
- 33 mL (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature of the reaction mixture is maintained at 15–20°C during the addition.
- After the addition is complete, the mixture is stirred for an additional 3 hours, maintaining the temperature at 20–25°C.
- The reaction mixture is then poured into 500 mL of water and extracted with two 400-mL portions of ether.
- The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
- The bulk of the ether is removed by distillation at atmospheric pressure.
- The residual liquid is distilled under reduced pressure to yield 43–44.5 g (70–72%) of **isophorone oxide**.

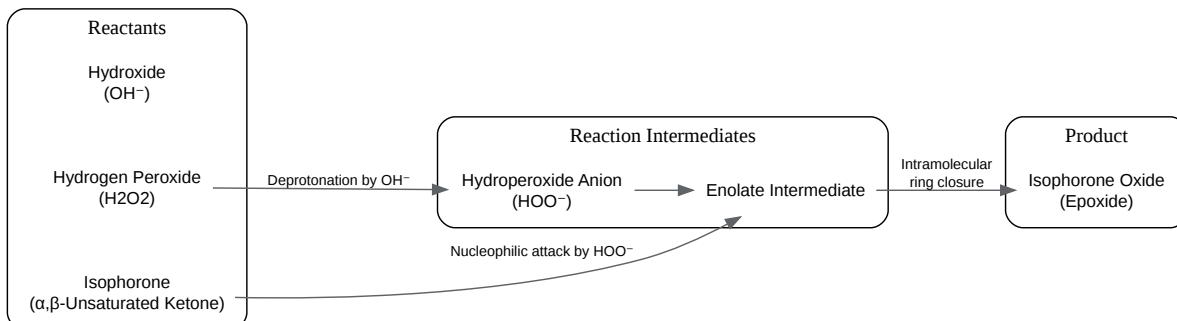
## Visualizing the Process

To further elucidate the synthesis and the underlying mechanism, the following diagrams are provided.



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Experimental workflow for the synthesis of **isophorone oxide**.



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Weitz-Scheffer reaction mechanism for isophorone epoxidation.

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